N-(5-fluoro-2-methylphenyl)-2-(piperidin-1-yl)acetamide
Overview
Description
N-(5-fluoro-2-methylphenyl)-2-(piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides It features a fluorinated aromatic ring and a piperidine moiety, which are common structural motifs in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methylaniline and piperidine.
Acylation Reaction: The aniline derivative undergoes acylation with chloroacetyl chloride to form N-(5-fluoro-2-methylphenyl)-2-chloroacetamide.
Substitution Reaction: The chloroacetamide is then reacted with piperidine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Products may include quinones or hydroxylated derivatives.
Reduction: The primary amine derivative.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-2-(piperidin-1-yl)acetamide may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(piperidin-1-yl)acetamide would depend on its specific application. In a pharmacological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine moiety could play a role in binding to these targets, while the fluorinated aromatic ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-(piperidin-1-yl)acetamide
- N-(4-fluoro-2-methylphenyl)-2-(piperidin-1-yl)acetamide
- N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide
Uniqueness
N-(5-fluoro-2-methylphenyl)-2-(piperidin-1-yl)acetamide is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the piperidine moiety may result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-piperidin-1-ylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-11-5-6-12(15)9-13(11)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBPWDBJPCRSOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.